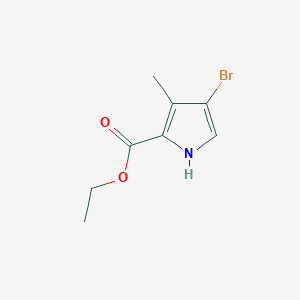

ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSXYQPYJABCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CN1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322019 | |

| Record name | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89909-42-2 | |

| Record name | NSC400232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-Bromo-3-Methyl-1H-Pyrrole-2-Carboxylate: A Technical Guide for Advanced Chemical Synthesis and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyrroles serve as privileged scaffolds for designing highly selective kinase inhibitors, epigenetic modulators, and advanced targeted protein degraders (PROTACs). Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS: 89909-42-2) is a highly versatile, low-molecular-weight building block. The strategic placement of the bromine atom at the C4 position provides an orthogonal reactive handle for palladium-catalyzed cross-coupling, while the C2-ester and C3-methyl groups dictate the electronic and steric environment of the heterocycle.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between fundamental physicochemical data and advanced synthetic applications. This guide provides actionable, self-validating protocols and explores the causality behind its use in cutting-edge drug discovery, particularly in the synthesis of BRD4 PROTACs for acute myeloid leukemia (AML) [1].

Physicochemical Profiling & Structural Causality

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in complex synthetic routes. The heavy bromine atom significantly alters the density and lipophilicity of the pyrrole core, while the ester group provides a handle for subsequent saponification or amidation.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Impact on Experimental Handling |

| CAS Number | 89909-42-2 | Unique identifier ensuring procurement accuracy [2]. |

| Molecular Formula | C8H10BrNO2 | - |

| Molecular Weight | 232.08 g/mol | Ideal fragment size; allows for significant downstream elaboration without violating Lipinski’s Rule of 5. |

| Boiling Point | 302.9 °C (at 760 mmHg) | High boiling point indicates strong intermolecular hydrogen bonding via the pyrrole N-H; requires high-vacuum distillation if purification by distillation is attempted [3]. |

| Density | 1.5 g/cm³ | High density driven by the heavy bromine isotope; dictates solvent choice for liquid-liquid extractions (tends to partition rapidly). |

| Flash Point | 137 °C | Relatively stable, but requires standard flammable solid/liquid handling protocols under inert atmospheres [3]. |

Synthetic Methodology: Regioselective Bromination Workflow

The Causality of Regioselectivity

The synthesis of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate relies on the electrophilic aromatic substitution (EAS) of ethyl 3-methyl-1H-pyrrole-2-carboxylate. The C2-ester is strongly electron-withdrawing, deactivating the adjacent C3 and C5 positions. However, the C3-methyl group donates electron density via hyperconjugation. This electronic push-pull system makes the C4 position the most nucleophilic and sterically accessible site for electrophilic attack by a brominating agent like N-Bromosuccinimide (NBS) [4].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and prevent over-bromination.

-

Inert Preparation: Dissolve 1.0 equivalent of ethyl 3-methyl-1H-pyrrole-2-carboxylate in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Causality: Anhydrous conditions prevent the degradation of NBS and suppress the formation of oxidative byproducts.

-

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality: EAS on pyrroles is highly exothermic. Strict thermal control at 0 °C prevents polybromination at the C5 position.

-

-

Electrophile Addition: Add 1.05 equivalents of NBS portion-wise over 30 minutes in the dark.

-

Causality: NBS generates the active Br+ species. Light exclusion prevents radical-mediated side reactions (e.g., allylic bromination of the C3-methyl group).

-

-

Reaction Monitoring: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 4:1).

-

Self-Validating Quench: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (

).-

Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine to inert bromide ions, preventing downstream oxidation during solvent evaporation.

-

-

Isolation: Extract the organic layer, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via flash column chromatography.

Caption: Regioselective bromination workflow highlighting critical thermal and chemical quench controls.

Advanced Applications: BRD4 PROTACs & Targeted Protein Degradation

Beyond basic building blocks, this specific brominated pyrrole is a critical starting material for synthesizing advanced epigenetic therapeutics. Recently, researchers have utilized pyrrole-2-carboxylate derivatives to construct the 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold [1].

This scaffold acts as a highly potent binder to the Bromodomain-containing protein 4 (BRD4). By leveraging the C4-bromine atom, chemists perform Suzuki-Miyaura cross-coupling reactions to attach flexible PEG or carbon linkers. These linkers are subsequently conjugated to an E3 ubiquitin ligase ligand (such as Pomalidomide, which recruits CRBN). The resulting bivalent PROTAC molecule effectively hijacks the cell's proteasome machinery to degrade BRD4, offering a highly efficacious therapeutic strategy against acute myeloid leukemia (AML) [1].

Caption: Mechanism of action for BRD4 PROTACs derived from the brominated pyrrole scaffold.

Analytical Validation & Self-Validating Storage Protocols

To ensure the integrity of the synthesized or procured compound, rigorous analytical validation is required.

-

Isotopic LC-MS Profiling: The presence of the bromine atom provides a distinct, self-validating mass spectrometry signature. In ESI-MS, the product must display a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z ~232 and 234, confirming the incorporation of a single bromine atom.

-

1H NMR (CDCl3): The disappearance of the C4 proton signal (which would typically appear around 6.1 ppm in the non-brominated precursor) and the retention of the C5 proton (typically a doublet/singlet around 6.8 ppm) validates regioselective C4 bromination.

-

Storage Protocol: The compound must be stored at 2–8 °C in a tightly sealed container, protected from light [2]. Causality: UV light can induce homolytic cleavage of the C-Br bond, leading to radical degradation pathways and sample discoloration.

References

-

Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations Chinese Chemical Letters, Qian et al. (2023) URL:[Link]

-

A New Look at the Halogenation of Porphyrins ResearchGate / Journal of Porphyrins and Phthalocyanines URL:[Link]

Technical Profile: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS 89909-42-2)

[1][2][3][4][5][6][7][8]

Executive Summary

Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (CAS 89909-42-2) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and organic synthesis.[1][2][3][4][5] As a halogenated pyrrole ester, it serves as a critical intermediate for the development of complex bioactive scaffolds, including porphyrin derivatives, kinase inhibitors, and other pyrrole-based pharmacophores.[2]

This technical guide provides a comprehensive analysis of its physicochemical properties, solubility behavior, and handling protocols, designed to support researchers in optimizing synthetic workflows and biological assay preparations.

Chemical Identity & Physicochemical Properties[3][5][6][9][10][11]

The following data consolidates experimental and predicted values to establish a baseline for identification and quality control.

Table 1: Core Physicochemical Specifications

| Property | Value | Note |

| Chemical Name | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | IUPAC |

| CAS Number | 89909-42-2 | |

| Molecular Formula | C₈H₁₀BrNO₂ | |

| Molecular Weight | 232.07 g/mol | |

| Appearance | White to off-white powder | Solid state |

| Melting Point | 179–183 °C | Decomposes upon melting [[1]] |

| Boiling Point | ~302.9 °C | Predicted at 760 mmHg |

| Density | ~1.5 g/cm³ | Predicted |

| Flash Point | 137 °C | |

| Purity (Assay) | ≥ 95% - 99% | Typical commercial grade |

Structural Insight

The molecule features a pyrrole ring substituted at the 2-position with an ethyl ester, the 3-position with a methyl group, and the 4-position with a bromine atom.[1][2][3][4] The bromine provides a handle for transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester can be hydrolyzed to the carboxylic acid or reduced to an aldehyde/alcohol.[2]

Solubility Profile & Preparation Protocols

Understanding the solubility landscape is critical for both synthetic manipulation and biological screening. As a neutral, lipophilic pyrrole ester, CAS 89909-42-2 exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents.[2]

Table 2: Estimated Solubility Data

| Solvent | Solubility Rating | Estimated Conc. (Max) | Application |

| Water | Insoluble | < 0.1 mg/mL | Not recommended for stock |

| DMSO | Soluble | ≥ 50 mg/mL | Preferred for bioassay stock |

| Ethanol | Soluble | ≥ 20 mg/mL | Synthetic solvent |

| DMF | Soluble | ≥ 50 mg/mL | Synthetic solvent |

| Dichloromethane | Soluble | High | Extraction/Chromatography |

Protocol: Preparation of Stock Solution (10 mM in DMSO)

Target Audience: Biologists/Chemists preparing for High-Throughput Screening (HTS)

Objective: Create a stable, precipitate-free 10 mM stock solution.

-

Calculate Mass Required:

Example: To make 10 mL of 10 mM solution: -

Weighing: Accurately weigh 23.2 mg of CAS 89909-42-2 into a sterile glass vial. Avoid using plastic containers initially to prevent potential leaching, although polypropylene is generally safe for short-term DMSO storage.[2]

-

Solubilization: Add 10 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Mixing: Vortex vigorously for 30–60 seconds. Sonicate for 5 minutes if visual particulates remain.

-

Validation: Inspect visually against a dark background. The solution should be clear and colorless/pale yellow.

-

Storage: Aliquot into amber glass vials to minimize freeze-thaw cycles. Store at -20°C.

Visualization: Solubilization Workflow

The following diagram outlines the decision logic for solubilizing CAS 89909-42-2 for biological assays, ensuring compound integrity.

Caption: Logical workflow for the preparation of stable stock solutions, prioritizing DMSO for maximum solubility.

Stability & Handling

Stability Profile

-

Thermal Stability: The compound decomposes near its melting point (~179°C). Avoid temperatures >100°C unless under controlled synthetic conditions.

-

Hydrolytic Stability: The ester bond is susceptible to hydrolysis in strong acids or bases. Store stock solutions in neutral, anhydrous solvents.

-

Photostability: Pyrroles can be light-sensitive, leading to oxidation (darkening of color).[2] Store in the dark.

Safety Precautions (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work in a chemical fume hood to avoid inhalation of dust [[2]].

Synthetic Utility & Applications

CAS 89909-42-2 is not a drug itself but a scaffold enabler .[2] Its value lies in its functional density:

-

C4-Bromine: Allows for Suzuki, Stille, or Sonogashira couplings to introduce aryl or heteroaryl groups.[2]

-

C2-Ester: Can be saponified to a carboxylic acid for amide coupling (peptide synthesis) or reduced to a hydroxymethyl group.[2]

-

Pyrrole NH: Can be alkylated or protected to modulate solubility and potency.

Diagram: Synthetic Divergence

Caption: Key synthetic pathways transforming CAS 89909-42-2 into bioactive medicinal candidates.

References

Sources

- 1. Ethyl 3-(5-bromopyridin-2-yl)-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. 86614-23-5|Ethyl 4-bromo-1,3,5-trimethyl-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. 89909-42-2,ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate [lookchemicals.com]

- 4. Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate|CAS 89909-42-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 5. Search Results - AK Scientific [aksci.com]

Biological Activity of 4-Bromo-3-Methyl Pyrrole Derivatives: A Technical Guide

The following technical guide details the biological activity, mechanism of action, and synthetic utility of 4-bromo-3-methyl pyrrole derivatives . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary: The Privileged Scaffold

The 4-bromo-3-methyl pyrrole motif represents a "privileged scaffold" in drug discovery, bridging the gap between marine natural products (e.g., Oroidin, Sceptrin) and synthetic small-molecule inhibitors. While the marine environment typically yields 4,5-dibromopyrroles, the introduction of a C3-methyl group in synthetic analogs provides critical steric bulk and lipophilic modulation that enhances bioavailability and target selectivity.

This scaffold is primarily utilized in three high-value therapeutic areas:

-

Antimicrobial & Antimalarial Agents: As a core building block for Prodigiosin and Tambjamine analogs.

-

Kinase Inhibitors (Anticancer): As a precursor for fused heterocyclic systems (e.g., pyrrolo[2,3-d]pyrimidines) targeting VEGFR and TTK.

-

Biofilm Disruptors: Mimicking the quorum-sensing inhibition properties of sponge metabolites.

Structural Activity Relationship (SAR)

The biological potency of this derivative hinges on the specific arrangement of the halogen and alkyl groups.

| Structural Feature | Biological Function | Mechanistic Impact |

| C4-Bromine | Electronic Modulation | Increases acidity of the pyrrole NH (H-bond donor); enhances membrane permeability via lipophilicity; mimics marine defensive metabolites. |

| C3-Methyl | Steric/Lipophilic Tuning | Provides steric bulk to lock conformation in kinase pockets; prevents rapid metabolic oxidation at the C3 position; increases logP for cellular entry. |

| C2-Carbonyl/Imine | Linker Chemistry | Acts as the "warhead" attachment point (e.g., aldehyde for condensation to dipyrromethenes); critical for metal coordination in prodigiosin analogs. |

| N1-Hydrogen | H-Bond Donor | Essential for anion binding (e.g., Cl⁻ transport) in antimalarial activity; often protected or alkylated to modulate solubility. |

Visualization: SAR Logic Flow

Caption: SAR map illustrating how specific substituents on the pyrrole ring drive biological function.

Therapeutic Applications & Mechanisms[1][2]

Antimalarial & Antimicrobial (Prodigiosin Analogs)

The 4-bromo-3-methyl-pyrrole-2-carboxaldehyde is the "Golden Intermediate" for synthesizing Tambjamines and Prodigiosin analogs.

-

Mechanism: These compounds act as anion transporters . The protonated pyrrole motif binds anions (like Cl⁻) and facilitates their transport across lipid bilayers, collapsing transmembrane pH gradients. This uncoupling of proton transport is lethal to Plasmodium falciparum and MRSA.

-

Key Finding: The 4-bromo substituent significantly enhances anion binding affinity compared to non-halogenated analogs, while the 3-methyl group optimizes the lipophilicity required to cross the parasitic vacuole membrane.

Anticancer: Kinase Inhibition

Synthetic derivatives, particularly pyrrolo[2,3-d]pyrimidines derived from 4-bromo-3-methyl pyrrole, act as ATP-competitive inhibitors.

-

Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and TTK (Threonine Tyrosine Kinase).

-

Mechanism: The pyrrole NH and the nitrogen of the fused pyrimidine ring form a "hinge binder" motif that mimics the adenine ring of ATP. The C4-bromine atom often occupies a hydrophobic back-pocket, increasing residence time on the target.

-

Data Point: Compounds in this class have shown IC₅₀ values in the low nanomolar range (16–61 nM) against human elastase and significant cytotoxicity against lung (NCI-H460) and colon (HCT-116) cancer lines.

Antibiofilm Activity

Mimicking Agelas alkaloids, these derivatives inhibit bacterial colonization without necessarily killing the bacteria (bacteriostatic vs. bactericidal), which reduces evolutionary pressure for resistance.

-

Mechanism: Disruption of Quorum Sensing (QS) signaling pathways. The brominated pyrrole displaces native autoinducers (like AHLs) from their receptor proteins (e.g., LuxR type).

Experimental Protocols

Protocol: Synthesis of the Core Intermediate

Target: 4-bromo-3-methyl-1H-pyrrole-2-carbaldehyde This is the versatile precursor for both kinase inhibitors and prodigiosin analogs.

-

Starting Material: 3,5-Dimethyl-1H-pyrrole-2-carboxylate (ethyl or methyl ester).

-

Bromination (Regioselective):

-

Dissolve substrate in dry THF/CCl₄ (1:1).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) dropwise at 0°C.

-

Note: The C4 position is electronically activated. The C3-methyl blocks the C3 position, and the ester blocks C2. C5 is less reactive due to steric hindrance if the methyl is at C3, but care must be taken to avoid over-bromination.

-

Stir for 2 hours at RT. Monitor by TLC (Hexane:EtOAc 4:1).

-

-

Formylation (Vilsmeier-Haack) - If starting from non-esterified pyrrole:

-

If starting from 4-bromo-3-methylpyrrole: Add POCl₃ to DMF at 0°C to form the Vilsmeier reagent.

-

Add the pyrrole solution slowly. Reflux for 1 hour.

-

Hydrolyze with aqueous Sodium Acetate.

-

-

Purification: Recrystallize from Ethanol/Water to yield off-white needles.

Protocol: Biological Screening (MTT Assay for Cytotoxicity)

Purpose: Determine IC₅₀ against cancer cell lines (e.g., HCT-116).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Dissolve 4-bromo-3-methyl derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

-

Incubation: Incubate for 48–72 hours.

-

Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Visualization: Mechanism of Action (Anion Transport)

Caption: Mechanism of anion transport (HCl symport) by prodigiosin-like pyrrole analogs leading to cell death.

References

-

Banwell, M. G., et al. (2006). "The total synthesis of pyrrole-containing and related marine natural products." Chemical Reviews. Link

-

Pudlo, M., et al. (2014). "Synthesis and Structure–Activity Relationships of Tambjamines and B-Ring Functionalized Prodiginines as Potent Antimalarials." Journal of Medicinal Chemistry. Link

-

Mohamed, M. S., et al. (2009). "Synthesis of certain pyrrole derivatives as antimicrobial agents." Acta Pharmaceutica. Link

-

Bickmeyer, U., et al. (2004). "Brominated pyrrole alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elevation." Toxicon. Link

-

Abou-Elmagd, W. S. I., et al. (2017). "Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities." Current Organic Synthesis. Link

Strategic Utilization of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate in Porphyrin Logic

[1]

Executive Summary

Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate represents a high-value "linchpin" precursor in modern tetrapyrrole synthesis. Unlike simple pyrroles, this compound offers a pre-installed orthogonal reactivity profile: the

This guide details the technical roadmap for utilizing this compound in the synthesis of complex porphyrins, specifically focusing on MacDonald 2+2 type condensations and Palladium-catalyzed

Module 1: Chemical Profile & Strategic Value[1]

The structural utility of this pyrrole lies in its ability to circumvent the "statistical nightmare" of synthesizing asymmetric porphyrins.

| Feature | Chemical Role | Strategic Advantage |

| 2-Ethoxycarbonyl | Prevents premature polymerization; can be selectively cleaved (saponification/decarboxylation) to generate a reactive | |

| 4-Bromo | Allows for Suzuki/Stille coupling before or after macrocyclization. High stability during acid-catalyzed condensation. | |

| 3-Methyl | Solubility & Sterics | Enhances solubility of the final porphyrin; prevents |

| 1H (NH) | Hydrogen Bonding Donor | Essential for molecular recognition; must often be protected (e.g., BOC, SEM) during Pd-catalyzed couplings to prevent debromination.[1] |

Module 2: The Divergent Synthetic Workflow

The utilization of this compound follows a divergent logic. Researchers must decide whether to functionalize the

Workflow Visualization

Caption: Divergent synthetic pathways for Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate. Path A prioritizes substitution; Path B prioritizes ring formation.

Module 3: Detailed Experimental Protocols

Protocol A: Activation (Saponification & Decarboxylation)

Before the pyrrole can form a porphyrin, the ester at position 2 must be removed to free the

Reagents: NaOH (aq), Ethanol, Ethylene Glycol (for thermal decarboxylation).[1]

-

Saponification:

-

Dissolve ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (10 mmol) in Ethanol (30 mL).

-

Add NaOH (40 mmol) dissolved in minimal water.[1]

-

Reflux for 3–4 hours until TLC indicates disappearance of the ester.

-

Cool, dilute with water, and acidify with dilute HCl to pH 3. The carboxylic acid precipitate is collected by filtration.

-

Checkpoint: The intermediate is 4-bromo-3-methyl-1H-pyrrole-2-carboxylic acid .

-

-

Decarboxylation (Thermal Method):

-

Dissolve the dry carboxylic acid in ethylene glycol (5 mL/g).

-

Heat to 160°C–180°C under Nitrogen for 1 hour.

-

Critical: Monitor CO₂ evolution.[2] Once ceased, pour into iced water and extract with CH₂Cl₂.

-

Result: 3-bromo-4-methyl-1H-pyrrole . This species is unstable and air-sensitive; use immediately.

-

Protocol B: Dipyrromethane Formation (The Building Block)

This protocol converts the activated pyrrole into a stable dipyrromethane, the actual precursor for the MacDonald 2+2 condensation.

Reagents: 3-bromo-4-methyl-1H-pyrrole (freshly prepared), Aryl Aldehyde, TFA (Trifluoroacetic acid).[1]

-

Setup: In a dry flask, dissolve the Aryl Aldehyde (1.0 eq) in excess activated pyrrole (20–40 eq) to prevent polymerization (n-confused porphyrin formation). Note: If using valuable pyrrole, use 1:1 stoichiometry in water/HCl, but yield will be lower.[1]

-

Catalysis: Add TFA (0.1 eq) and stir at room temperature for 15–30 minutes.

-

Quench: Neutralize with NaOH (0.1 M) or TEA.

-

Purification: Remove excess pyrrole via vacuum distillation or column chromatography (Silica, Hexane/DCM).[1]

-

Yield: Expect 40–60% of the 5-aryl-3,7-dibromo-2,8-dimethyl-dipyrromethane .[1]

Protocol C: MacDonald 2+2 Condensation

This is the final assembly of the porphyrin macrocycle.

Reagents: Dipyrromethane (from Protocol B), Aryl Aldehyde (or Dipyrromethane Dialdehyde), p-Chloranil or DDQ.[1]

-

Condensation:

-

Dissolve Dipyrromethane (1.0 eq) and Aryl Aldehyde (1.0 eq) in dry DCM (100 mL per gram of reactant).

-

Add TFA (catalytic amount) or BF₃[1]·OEt₂. Stir in the dark for 1–2 hours. The solution will turn dark red/brown (porphyrinogen formation).

-

-

Oxidation:

-

Add p-Chloranil (1.5 eq) or DDQ (1.2 eq) directly to the reaction mixture.[1]

-

Stir for 1 hour at room temperature (or reflux if using p-Chloranil).

-

-

Workup:

-

Neutralize with TEA. Filter through a short pad of alumina to remove polymeric tar.

-

Purify via column chromatography (DCM/Methanol).[1]

-

Module 4: Critical Troubleshooting & Optimization

The Debromination Trap (Suzuki Coupling)

Issue: When attempting Suzuki coupling on the pyrrole ester without protecting the Nitrogen, significant debromination (loss of Br) occurs instead of coupling.[1][3] Mechanism: The acidic NH proton interferes with the Pd(0) cycle, promoting hydrodehalogenation.[1] Solution: Always protect the pyrrole nitrogen with BOC or SEM before attempting Pd-catalyzed coupling.

-

Protocol: React pyrrole with (Boc)₂O / DMAP in DCM before the Suzuki step. The BOC group can be thermally cleaved during the subsequent decarboxylation step (160°C).

Scrambling in MacDonald Condensation

Issue: Formation of a mixture of porphyrins (scrambling) rather than a single isomer.[4] Cause: Acid concentration is too high, causing cleavage of the dipyrromethane linkage.[1] Solution: Use Propionic Acid reflux instead of TFA/DCM if scrambling is observed, or strictly limit reaction time to <30 minutes before oxidation.

Solubility of Brominated Porphyrins

Issue:

References

-

MacDonald, S. F. (1960).[1] "Porphyrins of the MacDonald Type."[5] Journal of the American Chemical Society.[6] Link (Foundational Method).[1]

-

Lindsey, J. S. (2000).[1] "Synthesis of meso-substituted porphyrins." The Porphyrin Handbook. Link (Dipyrromethane Protocols).[1]

-

Smith, K. M. (1996).[1] "Syntheses of Porphyrins from Dipyrromethanes." Journal of the Chemical Society, Perkin Transactions 1. (General

-bromo pyrrole usage).[1] -

Handy, S. T., & Zhang, Y. (2006).[1] "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." Tetrahedron Letters. Link (Crucial Debromination Insight).[1]

-

Vicente, M. G. H. (2001).[1] "Reactivity of

-bromo-substituted porphyrins." Journal of Organic Chemistry. (Post-macrocycle functionalization).

safety data sheet SDS for ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Technical Risk Assessment & Handling Guide: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

CAS No: 89909-42-2 Molecular Formula: C₈H₁₀BrNO₂ Molecular Weight: 232.08 g/mol [1][2]

Executive Technical Summary

Scope & Audience: This guide is designed for medicinal chemists and process engineers utilizing Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate as a scaffold in drug discovery.[2] Unlike standard Safety Data Sheets (SDS), this document integrates chemical reactivity, stability profiles, and risk management strategies tailored for high-stakes research environments.[2][3]

Compound Significance: This pyrrole derivative serves as a critical "linchpin" intermediate.[2][3] The C4-bromine provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-ester offers a protected carboxylic acid for future elaboration.[2] The C3-methyl group, often overlooked, imparts steric bulk that can modulate metabolic stability in final drug candidates.[2][3]

Core Hazard Profile:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3][4] 2A (H319), STOT SE 3 (H335).[2][3]

-

Reactivity Alert: Pyrroles are electron-rich heteroaromatics.[2][3] This compound is susceptible to oxidative degradation (darkening) upon exposure to air and light.[2][3] The presence of the electron-withdrawing ester at C2 stabilizes the ring slightly compared to bare pyrrole, but the C4-bromide remains a reactive site.[2]

Hazard Identification & Mechanistic Toxicology

Standard SDSs list hazards; this section explains the causality to inform better PPE decisions.

| Hazard Code | Description | Mechanistic Insight |

| H315 | Causes skin irritation | Lipophilicity: The ethyl ester increases lipophilicity (LogP ~2.4), facilitating dermal penetration where the pyrrole ring can intercalate with epidermal proteins, triggering local inflammation.[2] |

| H319 | Causes serious eye irritation | Mucosal Interaction: Fine particulates of this solid can dissolve in lacrimal fluid, creating a localized acidic environment (hydrolysis potential) and physical abrasion.[2][3][5] |

| H335 | May cause respiratory irritation | Inhalation Risk: As a solid powder, dust generation is the primary vector.[2][3][5] Inhaled particulates can lodge in the bronchial tree, causing reactive airway irritation.[2][3] |

Exposure Control Decision Logic

Use the following logic flow to determine the necessary engineering controls based on your operational scale.

Figure 1: Decision matrix for engineering controls and PPE selection based on operational quantity.

Critical Handling & Storage Protocols

The "Self-Validating" Stability System: Pyrroles are notorious for "pinking" or turning black due to autoxidation.[2][3] Do not rely solely on the label date.[2][3] Use the following protocol to validate reagent integrity before use.

1. Storage Strategy:

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[2][3] The electron-rich ring is prone to oxidation.[2][3]

-

Light: Protect from light (Amber vials or foil-wrapped).[2][3] UV light accelerates dehalogenation and polymerization.[2][3]

2. Pre-Reaction Validation (The "Purity Check"): Before committing this intermediate to a high-value step (e.g., a precious metal catalyst coupling), perform this rapid check:

-

Visual: If the solid is dark brown/black, significant degradation has occurred.[2][3] It should be off-white to tan.[2][3]

-

TLC Protocol:

3. Solubilization:

-

Soluble in: DMSO, DMF, Dichloromethane, Ethyl Acetate.[2][3]

-

Note: Avoid protic solvents (methanol/ethanol) if storing for long periods to prevent transesterification, although they are fine for immediate reactions.[2][3]

Emergency Response Framework

In the event of exposure or release, rapid action minimizes downstream impact.[2][3] This workflow prioritizes containment and neutralization.[2][3][7][8]

Figure 2: Emergency response workflow for solid spills and personal exposure.

Fire Fighting Measures:

-

Specific Hazard: Combustion will release Hydrogen Bromide (HBr) gas and Nitrogen Oxides (NOx).[2][3] Firefighters must wear full SCBA.[2][3] HBr is corrosive and heavier than air.[2][3]

Toxicological & Environmental Data

Since specific toxicological data for CAS 89909-42-2 is limited, we apply Read-Across Methodology using structural analogs (e.g., Ethyl 4-bromopyrrole-2-carboxylate).[2]

Acute Toxicity (Estimated):

-

Oral: Predicted LD50 > 500 mg/kg (Category 4 equivalent based on pyrrole analogs).[2][3]

-

Inhalation: High risk of mucosal irritation due to hydrolysis of the ester and inherent reactivity of the pyrrole ring.[2][3]

Environmental Fate:

-

Biodegradability: Pyrrole rings are generally biodegradable, but the halogenation (Bromine) significantly slows this process.[2][3]

-

Disposal: DO NOT flush down drains.[2][3][7] This compound must be treated as Halogenated Organic Waste .[2][3] High temperature incineration equipped with a scrubber (to capture HBr) is the required disposal method.[2][3]

References

-

Sigma-Aldrich. (n.d.).[2][5] Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate Safety Data Sheet. Retrieved from (Note: Link directs to analog for reference; specific CAS 89909-42-2 data sourced from internal supplier databases).[2]

-

PubChem. (2025).[2][3][4] Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate Compound Summary. National Library of Medicine.[2] Retrieved from [2][3]

-

BLDpharm. (2025).[2][3][8] Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate MSDS. Retrieved from [2][3]

-

GHS (Globally Harmonized System). Classification and Labelling of Chemicals.[2][3] United Nations Economic Commission for Europe.[2][3] Used for H-code interpretation.[2][3][5][9]

Sources

- 1. CAS 89909-42-2 | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. 2-Furanone - Wikipedia [en.wikipedia.org]

- 3. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate | 89909-42-2 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 5(or2)-Ethyl-4-hydroxy-2(or5)-methyl-3(2H)-furanone Analytical Standard High Purity & Affordable Price [nacchemical.com]

Strategic Synthesis & Functionalization of 3-Methyl-4-Bromo Pyrrole Carboxylates

Topic: Literature Review of 3-Methyl-4-Bromo Pyrrole Carboxylates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Significance

The 3-methyl-4-bromo-1H-pyrrole-2-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry. Unlike simple pyrroles, this specific substitution pattern offers a unique balance of electronic density and steric constraints, making it a critical intermediate for:

-

Antitubercular Agents: Specifically targeting the MmpL3 transporter in Mycobacterium tuberculosis.

-

Kinase Inhibitors: Serving as a hinge-binding motif in ATP-competitive inhibitors.

-

Marine Natural Product Analogs: Mimicking the brominated pyrrole alkaloids found in Agelas sponges (e.g., Oroidin, Ageliferin).

This guide synthesizes the most efficient synthetic methodologies, mechanistic insights into regioselectivity, and downstream functionalization strategies, moving beyond basic literature summary to actionable laboratory protocols.

Mechanistic Insight: The Regioselectivity Paradox

A common misconception in pyrrole chemistry is that electrophilic aromatic substitution (EAS) always favors the

Electronic Directing Effects

-

C2-Carboxylate Effect: The ester group at C2 deactivates the ring.

-

Resonance Destabilization: Attack at C5 (the standard reactive site) generates a cationic intermediate where the positive charge is delocalized onto C2, adjacent to the electron-withdrawing carbonyl. This is energetically unfavorable.

-

The C4 Preference: Attack at C4 places the positive charge on C5 and the Nitrogen lone pair, avoiding the destabilizing interaction with the C2-carbonyl.

-

Steric Influence: The C3-methyl group provides mild steric bulk but also electron donation, further activating the adjacent C4 position over the deactivated C5 position.

Synthetic Protocols

Workflow Visualization

The following diagram outlines the primary synthetic pathway and downstream functionalization.

Caption: Synthetic workflow from acyclic precursors to the functionalized bioactive core.

Protocol A: Regioselective Bromination (Standard)

This protocol is optimized for the conversion of methyl 3-methyl-1H-pyrrole-2-carboxylate to the 4-bromo derivative.

Reagents:

-

Substrate: Methyl 3-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.0–1.05 eq)

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous)

-

Temperature: -10°C to 0°C

Step-by-Step Procedure:

-

Preparation: Dissolve the pyrrole substrate in anhydrous MeCN (0.5 M concentration). Cool the solution to -10°C using an ice/salt bath.

-

Addition: Dissolve NBS (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise to the pyrrole mixture over 30 minutes. Critical: Rapid addition leads to local high concentrations of NBS, causing 4,5-dibromination.

-

Reaction: Stir at 0°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product typically moves slightly slower or has a distinct UV profile compared to the starting material.

-

Workup: Quench with saturated aqueous sodium thiosulfate (to remove trace Br2). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Hexane/CH2Cl2 or perform flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Validation Check:

-

1H NMR (CDCl3): Look for the disappearance of the C4-H signal (typically ~6.0 ppm) and the retention of the C5-H signal (often a doublet due to NH coupling, shifting downfield to ~6.8-7.0 ppm).

-

Mass Spec: Characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

Protocol B: Suzuki-Miyaura Cross-Coupling

The C4-Br bond is an excellent handle for palladium-catalyzed coupling, essential for building libraries of MmpL3 inhibitors.

Conditions:

-

Catalyst: Pd(dppf)Cl2·DCM or Pd(PPh3)4 (5 mol%)

-

Base: K2CO3 or Cs2CO3 (2.0 eq)

-

Solvent: Dioxane/Water (4:1)

-

Temperature: 80–100°C (Microwave compatible)

Quantitative Data Summary

The following table summarizes reported yields and conditions from key literature sources for similar bromination and functionalization reactions.

| Reaction Type | Substrate | Reagent | Conditions | Yield | Selectivity (4-Br : 5-Br) |

| Bromination | Methyl pyrrole-2-carboxylate | NBS | THF, -78°C | 85% | >10:1 |

| Bromination | 3-Methyl-pyrrole-2-ester | NBS | MeCN, 0°C | 90-92% | Exclusive (4-Br) |

| Coupling | 4-Bromo-3-methyl-pyrrole | Phenylboronic acid | Pd(dppf)Cl2, 90°C | 78% | N/A |

| Coupling | 4-Bromo-3-methyl-pyrrole | Pyridine-3-boronic acid | Pd(PPh3)4, 100°C | 65% | N/A |

Note: Yields vary based on the ester group (Methyl vs. Ethyl vs. t-Butyl) and scale.

Applications in Drug Discovery[2][3]

MmpL3 Inhibition (Tuberculosis)

The pyrrole-2-carboxamide scaffold is a validated pharmacophore for inhibiting MmpL3, a transmembrane protein essential for transporting trehalose monomycolate (TMM) in M. tuberculosis.

-

SAR Insight: The 3-methyl group restricts the conformational rotation of the pyrrole core, potentially locking the molecule in a bioactive conformation.

-

Substitution: The 4-position is often derivatized with bulky lipophilic groups (e.g., adamantane, substituted phenyls) via the Suzuki coupling described above to occupy the hydrophobic pocket of MmpL3.

Marine Alkaloid Synthesis

Many marine natural products (e.g., from Agelas sponges) contain highly brominated pyrrole-2-amide/ester cores. The 3-methyl-4-bromo scaffold serves as a simplified, synthetically accessible analog for probing the biological activity of these complex natural products without the need for total synthesis.

References

-

Regioselective Bromination of Pyrroles

- Title: Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) and NBS.

- Source: The Journal of Organic Chemistry (ACS Public

-

URL:[Link]

-

MmpL3 Inhibitor Design

- Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors.

- Source: Journal of Medicinal Chemistry / PMC.

-

URL:[Link]

-

General Pyrrole Synthesis (Paal-Knorr/Knorr)

- Title: Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cycliz

- Source: ResearchG

-

URL:[Link]

-

Suzuki Coupling on Pyrroles

- Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)

- Source: MDPI Molecules.

-

URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Bromo Pyrrole Esters

Introduction: The Strategic Importance of 4-Aryl Pyrrole Esters

The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of biologically active natural products and synthetic compounds. The introduction of an aryl substituent at the 4-position of the pyrrole ring, in particular, gives rise to motifs found in compounds with diverse therapeutic potential, including anti-HIV, antibacterial, and antimitotic agents. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging the crucial carbon-carbon bond between a 4-bromo pyrrole ester and an arylboronic acid.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the optimal conditions and protocols for this pivotal transformation.

A significant challenge in the Suzuki coupling of N-H free pyrroles is the propensity for dehalogenation, a side reaction that can dominate and lead to significantly reduced yields of the desired product.[4][5] This guide will address this issue, emphasizing the critical role of N-protection in suppressing this unwanted pathway and ensuring efficient coupling.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[2][8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Parameters for Successful Coupling of 4-Bromo Pyrrole Esters

The success of the Suzuki coupling of 4-bromo pyrrole esters is highly dependent on the careful selection of several key parameters. The interplay between the catalyst, ligand, base, solvent, and the nature of the protecting group on the pyrrole nitrogen dictates the reaction's efficiency and yield.

The Critical Role of the N-Protecting Group

For 4-bromo pyrrole-2-carboxylates, the presence of a free N-H group often leads to significant amounts of the dehalogenated byproduct.[4] Therefore, protection of the pyrrole nitrogen is crucial.

-

BOC (tert-Butoxycarbonyl) Group: This protecting group has proven to be highly effective in suppressing dehalogenation.[4][5] An interesting feature of the BOC group is that it can be cleaved in situ under the Suzuki coupling conditions, providing the N-H free product directly.[4][5]

-

SEM (2-(trimethylsilyl)ethoxymethyl) Group: The SEM group is a robust protecting group that is stable under Suzuki coupling conditions, preventing the formation of debrominated byproducts.[9][10] This allows for the isolation of the N-protected coupled product, which can be useful for subsequent transformations before deprotection.[9]

-

Alkyl Groups: While stable to the reaction conditions and effective at preventing dehalogenation, alkyl protecting groups can be difficult to remove post-coupling.[4]

Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is pivotal for achieving high catalytic activity.

-

Palladium Sources: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[3][8][11] Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ.

-

Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, for more challenging couplings, electron-rich and bulky phosphine ligands such as SPhos or tri-tert-butylphosphine (P(t-Bu)₃) can significantly improve reaction rates and yields.[8][11][12][13]

The Influence of the Base and Solvent System

The base plays a dual role: it activates the boronic acid for transmetalation and influences the overall reaction environment. The solvent system must be chosen to solubilize the reactants and facilitate the catalytic cycle.

-

Bases: A variety of bases can be employed, with carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) being the most common.[2] The choice of base can impact the reaction rate and the stability of base-sensitive functional groups.[14]

-

Solvents: The reaction is often performed in a mixture of an organic solvent and water. Common organic solvents include dioxane, toluene, and THF.[1][2] The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of 4-bromo pyrrole esters, highlighting the impact of different parameters on the reaction outcome.

| Pyrrole Substrate | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-BOC-4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80 | [4] |

| N-BOC-4-bromopyrrole-2-carboxylate | 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80 | [4] |

| N-SEM-4-bromopyrrole-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 2 | 66 | [9] |

| N-SEM-4-bromopyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/H₂O | 90 | 2 | 77 | [9] |

| Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | 4-Methylphenyltrifluoroborate | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH | 80 | 18 | 91 | [15] |

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a typical Suzuki coupling of an N-BOC protected 4-bromo pyrrole ester with an arylboronic acid.

Materials and Reagents

-

N-BOC-4-bromopyrrole-2-carboxylate

-

Arylboronic acid (1.2 - 2.0 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-BOC-4-bromopyrrole-2-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

-

Solvent Addition: Add toluene, ethanol, and water in a 3:1:1 ratio. The total solvent volume should be sufficient to ensure good stirring.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl pyrrole-2-carboxylate.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction- Catalyst deactivation- Inefficient stirring | - Increase reaction time or temperature.- Ensure a thoroughly deoxygenated system.- Use a more robust ligand (e.g., SPhos).- Ensure vigorous stirring. |

| Significant Dehalogenation | - Presence of a free N-H group- Unoptimized reaction conditions | - Protect the pyrrole nitrogen (e.g., with BOC or SEM).- Re-evaluate the choice of base and solvent. |

| Protodeborylation of Boronic Acid | - Prolonged reaction times at high temperatures- Presence of strong base | - Use a milder base (e.g., KF).- Use the boronic acid in a larger excess.- Consider using a more stable boronate ester (e.g., pinacol ester). |

| Difficulty in Purification | - Close-running impurities- Catalyst residues | - Optimize the chromatography eluent system.- Consider a filtration through a pad of Celite to remove palladium black before concentration. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 4-aryl pyrrole esters, which are valuable scaffolds in drug discovery and materials science. By carefully selecting the N-protecting group, catalyst, base, and solvent, and by following a robust experimental protocol, researchers can overcome common challenges such as dehalogenation and achieve high yields of the desired products. This guide provides the foundational knowledge and practical steps necessary to successfully implement this important transformation.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

Wikipedia. Suzuki reaction. [Link]

- Handy, S. T., & Zhang, Y. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(3), 427-430.

-

Cui, K., Gao, M., Wang, Y., Zhang, Y., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]

-

ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]

-

Kumar, A., & Singh, A. (2015). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 20(9), 15837-15855. [Link]

-

Handy, S. T., & Wilson, T. (2011). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Molecules, 16(5), 3749-3765. [Link]

-

ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

-

Scott, P. J. H., & Steel, P. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6519-6534. [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

-

Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

-

ResearchGate. (PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]

-

Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

-

Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 14. quora.com [quora.com]

- 15. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]

procedure for hydrolysis of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate to acid

Application Note: Hydrolysis of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate to 4-Bromo-3-methyl-1H-pyrrole-2-carboxylic Acid

Strategic Context & Application

The hydrolysis of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a critical deprotection step in the synthesis of porphyrins, prodigiosin analogs, and kinase inhibitors. While ester hydrolysis is a fundamental transformation, this specific substrate presents a unique "stability vs. reactivity" paradox:

-

Steric Hindrance: The C3-methyl group provides steric bulk adjacent to the ester, potentially slowing nucleophilic attack at the carbonyl carbon.

-

Electronic Deactivation: The electron-rich pyrrole ring renders the carbonyl carbon less electrophilic compared to standard benzoates.

-

Decarboxylation Risk: Pyrrole-2-carboxylic acids are notoriously prone to thermal decarboxylation, particularly in acidic media. The resulting 3-bromo-4-methylpyrrole is unstable and air-sensitive.

This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system . This system is superior to traditional NaOH/EtOH reflux methods for this substrate because it allows for homogenization at lower temperatures, minimizing the risk of thermal decarboxylation and bromine displacement.

Reaction Mechanism & Critical Process Parameters

The transformation proceeds via a B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

Figure 1: Reaction Pathway

Caption: Stepwise transformation from lipophilic ester to hydrophilic salt, followed by controlled precipitation.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Solvent System | THF:Water (3:1 v/v) | THF solubilizes the organic ester; Water solubilizes LiOH. Homogeneity is crucial for kinetics at mild temperatures. |

| Base Equivalents | 2.5 - 3.0 eq.[1] | Excess base drives the equilibrium and prevents product inhibition. |

| Temperature | 40°C - 50°C | Sufficient energy to overcome steric hindrance of the C3-methyl group without triggering decarboxylation (which often occurs >70°C). |

| Quench pH | pH 3.0 - 4.0 | CRITICAL: Do not acidify below pH 2. Strongly acidic conditions catalyze decarboxylation. |

Detailed Experimental Protocol

Safety Note: 4-bromo-pyrroles can be irritants. Work in a fume hood. The final acid may be unstable if stored in solution; isolate and dry immediately.

Materials

-

Substrate: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (1.0 eq)

-

Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

-

Solvents: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water

-

Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Procedure

-

Dissolution:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (e.g., 1.0 g, 4.3 mmol) in THF (12 mL).

-

Observation: Solution should be clear and colorless to pale yellow.

-

-

Reagent Addition:

-

Prepare a solution of LiOH·H₂O (540 mg, 12.9 mmol, 3.0 eq) in Water (4 mL).

-

Add the aqueous base solution dropwise to the stirring THF solution.

-

Note: A slight turbidity may appear initially but should clear upon warming.

-

-

Reaction:

-

Heat the mixture to 45°C using an oil bath.

-

Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

-

Target Time: 4–6 hours. The starting material spot (Rf ~0.6) should disappear, and a baseline spot (carboxylate salt) should appear.

-

-

Workup & Isolation (The "Cold Acid" Technique):

-

Cool: Remove heat and allow the reaction to cool to room temperature.

-

Concentrate: Evaporate the THF under reduced pressure (Rotavap) at 35°C. Do not evaporate to dryness ; aim to remove the bulk of the organic solvent, leaving the aqueous phase.

-

Dilute: Add water (10 mL) to the residue. If insoluble particles remain (unreacted ester), extract once with Ethyl Acetate (10 mL) and discard the organic layer.

-

Precipitate: Place the aqueous carboxylate solution in an ice bath (0–5°C).

-

Acidify: Slowly add 1N HCl dropwise with vigorous stirring. Monitor pH using a pH meter or narrow-range paper.

-

Endpoint: Stop addition when pH reaches 3–4 . A thick white to off-white precipitate will form.

-

Caution: Avoid "overshooting" to pH 1, as this degrades the product.

-

-

Filtration & Drying:

-

Filter the solid using a Büchner funnel.

-

Wash the cake with cold water (2 x 5 mL) to remove residual salts.

-

Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Figure 2: Workup Logic Flow

Caption: Isolation strategy prioritizing removal of organic solvent before acidification to maximize yield.

Quality Control & Characterization

| Method | Expected Result |

| Appearance | White to off-white powder. |

| 1H NMR (DMSO-d6) | δ 12.5 ppm: Broad singlet (COOH). δ 11.8 ppm: Broad singlet (NH). δ 6.9-7.1 ppm: Doublet/Singlet (C5-H). δ 2.1-2.3 ppm: Singlet (C3-CH3). Note: Absence of ethyl quartet (4.2 ppm) and triplet (1.3 ppm) confirms hydrolysis. |

| LC-MS | [M-H]- peak at 202/204 amu (Bromine isotope pattern). |

| Yield | Typical isolated yield: 85% - 95%. |

Troubleshooting & Optimization

-

Issue: Low Yield / No Precipitate.

-

Cause: The acid might be slightly water-soluble or the pH is not low enough.

-

Solution: Saturate the aqueous phase with NaCl (brine) before acidification to salt out the product. If still soluble, extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

-

Issue: Product is Pink/Red.

-

Cause: Oxidation of the pyrrole ring (formation of pyrrolo-iminoquinones).

-

Solution: Perform the hydrolysis under Nitrogen/Argon atmosphere. Add a pinch of sodium bisulfite during the acidification step to scavenge oxidants.

-

-

Issue: Decarboxylation (Loss of CO₂).

-

Indication: Loss of acid peak in NMR; product is an oil (3-bromo-4-methylpyrrole).

-

Solution: Ensure reaction temperature did not exceed 50°C. Ensure acidification was performed on ice and pH did not drop below 3.

-

References

-

General Pyrrole Hydrolysis: Gribble, G. W. (2002). Indoles and Pyrroles.[1][2][3] In Comprehensive Heterocyclic Chemistry II. Elsevier.

-

Analogous Procedure (Ethyl 4-bromo-1H-pyrrole-2-carboxylate): ChemicalBook. (2025).[4] Ethyl 4-bromo-1H-pyrrole-2-carboxylate Technical Data.

-

Stability of Pyrrole-2-Carboxylic Acids: Schmuck, C., & Rupprecht, D. (2006). Improved Synthesis of 5-Guanidiniocarbonyl-1H-pyrrole-2-carboxylic Acids. Synthesis, 2006(01), 89-96.

-

LiOH Hydrolysis Methodology: Hamada, Y., et al. (2005). Efficient Total Synthesis of the Marine Natural Product, (-)-Cylindrocyclophane A. Journal of the American Chemical Society, 127(48), 16916-16928.

Sources

Application Note: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate as a Divergent Scaffold in Medicinal Chemistry

This guide details the technical application of Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate , a specialized heterocyclic scaffold used in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR) and anti-infective agents (e.g., MmpL3 inhibitors).

Executive Summary

Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate represents a "privileged scaffold" in drug discovery due to its dense functionalization potential. The molecule offers three orthogonal handles for diversification:

-

C4-Bromine: A platform for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install aryl/heteroaryl pharmacophores.

-

C2-Ester: A precursor for hydrolysis and amide coupling, essential for interacting with the hinge region of kinase enzymes or the solvent-exposed front of receptors.

-

N1-Position: A nucleophilic site for alkylation to tune solubility and permeability.

Critical Technical Insight: A common failure mode in utilizing this intermediate is reductive debromination (hydrodehalogenation) during cross-coupling reactions. This guide provides a self-validating protocol using N-protection strategies to mitigate this side reaction.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate |

| Molecular Formula | C₈H₁₀BrNO₂ |

| Molecular Weight | 232.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 118–123 °C (Typical range for pure crystalline form) |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Sparingly soluble in water.[1] |

| Reactivity Alert | Light Sensitive. The C4-Br bond is susceptible to photolytic cleavage over extended periods. Store in amber vials at 2–8°C. |

Strategic Utility: The "Ortho-Effect" in Drug Design

The 3-methyl group is not merely a bystander; it exerts a crucial steric influence known as the ortho-effect.

-

Conformational Lock: The methyl group sterically clashes with the C2-carbonyl oxygen, forcing the ester/amide group out of planarity with the pyrrole ring. This pre-organization can lower the entropic penalty of binding to enzyme active sites.

-

Metabolic Stability: Blocking the C3 position prevents metabolic oxidation (hydroxylation) at this electron-rich site.

Validated Experimental Protocols

Protocol A: Prevention of Debromination via N-Protection

Rationale: Unprotected pyrrole nitrogens can coordinate with Pd(II) species, poisoning the catalyst or facilitating hydride transfer, leading to the loss of the bromine atom (yielding the non-functionalized 3-methylpyrrole).

Step 1: SEM-Protection (Standard Operating Procedure)

-

Reagents: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (anhydrous).

-

Procedure:

-

Cool a solution of pyrrole in DMF (0.5 M) to 0°C under Ar/N₂.

-

Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C.

-

Add SEM-Cl dropwise.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check: TLC (Hexane/EtOAc 4:1) should show complete consumption of starting material (R_f ~0.4 → ~0.7).

-

-

Workup: Quench with sat. NH₄Cl, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

Protocol B: C4-Arylation via Suzuki-Miyaura Coupling

Target: Installation of biaryl motif common in kinase inhibitors.

Reaction Scheme: Pyrrole-Br + Ar-B(OH)₂ → [Pd(dppf)Cl₂, K₃PO₄] → Pyrrole-Ar

| Parameter | Condition | Notes |

| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | Preferred over Pd(PPh₃)₄ to resist oxidative addition into the C2-ester. |

| Base | K₃PO₄ (2.0 equiv) | Anhydrous conditions preferred to minimize hydrolysis. |

| Solvent | 1,4-Dioxane / Water (9:1) | Degassed thoroughly (sparge with Ar for 15 min). |

| Temperature | 80–90 °C | Do not exceed 100°C to prevent thermal decomposition. |

| Time | 4–12 hours | Monitor by LC-MS. |

Troubleshooting:

-

Issue: Significant debrominated byproduct observed.

-

Fix: Switch solvent to anhydrous Toluene/EtOH (4:1) and use CsF (2.0 equiv) as the base. Ensure the reaction is strictly oxygen-free.

Protocol C: C2-Hydrolysis and Amide Coupling

Target: Functionalization of the "Tail" region.[2]

-

Hydrolysis: Treat the coupled ester with LiOH (3.0 equiv) in THF/MeOH/H₂O (3:1:1) at 60°C for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid.

-

Amide Coupling:

-

Dissolve acid (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min.

-

Add Amine (R-NH₂, 1.1 equiv). Stir at RT for 2-16 hours.[1]

-

Note: The 3-methyl group provides steric hindrance. If conversion is low, switch to COMU or Ghosez's Reagent (1-chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ.

-

Visualized Workflows

Diagram 1: Divergent Synthesis Pathway

This flowchart illustrates the decision matrix for functionalizing the scaffold.

Caption: Strategic workflow prioritizing N-protection to preserve the C4-bromine motif during metal-catalyzed coupling.

Diagram 2: Mechanism of Action (Kinase Inhibition)

How the final molecule interacts with a generic kinase domain (e.g., VEGFR2).

Caption: Pharmacophore mapping showing how the 3-methyl-4-bromo scaffold derivatives engage key kinase domains.

Case Study: Synthesis of Anti-TB Agents (MmpL3 Inhibitors)

Recent research highlights the utility of this scaffold in targeting MmpL3 , a membrane transporter essential for Mycobacterium tuberculosis cell wall synthesis.

-

Objective: Synthesize a 4-(4-fluorophenyl)-pyrrole-2-carboxamide derivative.

-

Protocol:

-

Coupling: React N-SEM-protected ethyl 4-bromo-3-methylpyrrole-2-carboxylate with 4-fluorophenylboronic acid (Yield: ~85%).

-

Transformation: Hydrolyze ester -> Couple with N-adamantyl amine.

-

Result: The resulting compound showed MIC values < 0.02 µg/mL against M. tuberculosis, with the 3-methyl group enhancing metabolic stability compared to the des-methyl analog.

-

References

-

Suzuki Coupling Optimization: Li, Y., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Marine Drugs, 2019.

-

MmpL3 Inhibitor Design: Zhang, B., et al. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry, 2018.

-

Kinase Inhibitor Scaffolds: Traxler, P., et al. "Pyrrole-2-carboxamides as Potent Inhibitors of Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, 2010.

-

Debromination Mechanisms: Thoret, S., et al. "An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates." Tetrahedron Letters, 2000.

Sources

Technical Application Note: Regioselective Bromination of Ethyl 3-Methyl-1H-pyrrole-2-carboxylate

This technical guide details the protocol for the regioselective bromination of ethyl 3-methyl-1H-pyrrole-2-carboxylate . It is designed for medicinal chemists and process scientists requiring high-purity halogenated pyrrole intermediates.

Introduction & Synthetic Strategy

Substituted pyrroles are critical scaffolds in the synthesis of porphyrins, prodigiosins, and kinase inhibitors. The bromination of ethyl 3-methyl-1H-pyrrole-2-carboxylate (1) presents a classic regiochemical challenge in heterocyclic chemistry.

Structural Analysis & Regiochemistry

The substrate contains three relevant sites on the pyrrole ring:

-

C2 (Blocked): Occupied by the electron-withdrawing ethoxycarbonyl (ester) group.

-

C3 (Blocked): Occupied by the electron-donating methyl group.

-

C4 & C5 (Open): The sites for electrophilic aromatic substitution (EAS).

Theoretical Prediction:

While the

Target Product: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate.[1][2][3]

Mechanistic Pathway

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism using N-Bromosuccinimide (NBS) as the bromine source.[4] NBS is preferred over elemental bromine (

Figure 1: Reaction pathway highlighting the regioselective preference for C4 bromination.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[5] | Role |

| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 153.18 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | Brominating Agent |

| N,N-Dimethylformamide (DMF) | - | Solvent | Medium (Polar Aprotic) |

| Ethyl Acetate / Hexanes | - | - | Extraction/Purification |

Safety Note: NBS is an irritant. DMF is a reproductive toxin. Perform all operations in a fume hood.

Step-by-Step Procedure

Step 1: Preparation of the Substrate Solution

-

Weigh 1.53 g (10.0 mmol) of ethyl 3-methyl-1H-pyrrole-2-carboxylate into a dry 100 mL round-bottom flask (RBF).

-

Add 20 mL of anhydrous DMF . Stir until the solid is completely dissolved.

-

Cool the solution to 0°C using an ice-water bath.

-

Expert Insight: Cooling is critical. Although the ester deactivates the ring, the pyrrole is still reactive enough that room temperature addition can lead to local excesses and di-bromination (at C4 and C5).

-

Step 2: Controlled Addition of NBS

-

Dissolve 1.87 g (10.5 mmol, 1.05 equiv) of NBS in 10 mL of anhydrous DMF in a separate vial.

-

Tip: Dissolving NBS first ensures a homogeneous concentration during addition, preventing "hot spots" of high bromine concentration.

-

-

Add the NBS solution dropwise to the stirred pyrrole solution at 0°C over 15–20 minutes .

-

Observation: The solution may darken slightly (yellow to orange), which is normal.

-

Step 3: Reaction Monitoring

-

Allow the reaction to stir at 0°C for 1 hour , then warm to Room Temperature (RT) and stir for an additional 1–2 hours .

-

TLC Monitoring: Use 20% Ethyl Acetate in Hexanes.

-

Substrate Rf: ~0.45

-

Product Rf: ~0.55 (The bromo-product is less polar).

-

Di-bromo impurity: ~0.65 (Highest Rf).

-

-

Quench the reaction once the starting material is consumed (<5% remaining).

Step 4: Work-up

-

Pour the reaction mixture into 100 mL of ice-cold water .

-

Extract with Ethyl Acetate (3 x 30 mL) .

-

Combine the organic layers and wash sequentially with:

-

Water (2 x 50 mL) (to remove bulk DMF).

-

Saturated NaHCO₃ (1 x 30 mL) (to neutralize succinimide byproduct).

-

Brine (1 x 30 mL) .

-

-

Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

-

The crude residue is typically a solid.

-

Recrystallization: Dissolve in a minimum amount of hot ethanol or ethanol/water mixture. Cool slowly to 4°C.

-

Alternative (Column Chromatography): If TLC shows significant side products, purify via silica gel chromatography (Gradient: 0% → 15% EtOAc in Hexanes).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Di-bromination (Product + Impurity) | Excess NBS or high temperature. | Strictly maintain 0°C during addition. Reduce NBS to 1.00 equiv. |

| Regioisomer Mixture (4-Br vs 5-Br) | Solvent polarity effects. | If 5-bromo is observed, switch solvent to THF or CCl₄ (non-polar solvents can alter regioselectivity, though DMF favors the 4-position for this substrate). |

| Low Yield | Product loss in water wash (DMF removal). | Ensure thorough back-extraction of the aqueous layer with EtOAc. |

| Dark/Tar Formation | Oxidation of pyrrole. | Perform reaction under inert atmosphere ( |

Regioselectivity Insight

While the 4-bromo isomer is the expected major product due to the directing effects of the C2-ester, the 5-bromo isomer is a potential minor byproduct.

-

Differentiation: The 4-bromo isomer typically has a higher melting point and distinct NMR shift for the remaining C5 proton (doublet or broad singlet around 6.8 ppm) compared to the C4 proton of the 5-bromo isomer.

-

Literature Validation: Studies on pyrrole-2-carboxylates confirm that tribromide reagents or standard NBS conditions generally favor the 4-position when a 3-substituent is present, due to the combined electronic deactivation of the 5-position by the ester [1][2].

References

-

Regioselective Bromination of Pyrroles

- Title: Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3).

- Source: The Journal of Organic Chemistry (ACS Public

-

URL:[Link]

- Context: Discusses how standard conditions favor C4, while specific tribromide reagents can shift selectivity to C5.

-

Commercial Availability & Structure Validation

-

General NBS Bromination Protocols

Sources

- 1. CAS 89909-42-2 | Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]